3-{[1-(Adamantan-1-YL)-5-chloro-6-oxo-1,6-dihydropyridazin-4-YL]amino}-4-methoxybenzoic acid
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Overview
Description
3-{[1-(Adamantan-1-YL)-5-chloro-6-oxo-1,6-dihydropyridazin-4-YL]amino}-4-methoxybenzoic acid is a complex organic compound with a unique structure that combines adamantane, pyridazinone, and methoxybenzoic acid moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[1-(Adamantan-1-YL)-5-chloro-6-oxo-1,6-dihydropyridazin-4-YL]amino}-4-methoxybenzoic acid typically involves multiple steps. One common approach starts with the preparation of the adamantane derivative, followed by the introduction of the pyridazinone ring and the final coupling with methoxybenzoic acid. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to minimize costs and maximize efficiency. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to produce the compound in large quantities.
Chemical Reactions Analysis
Types of Reactions
3-{[1-(Adamantan-1-YL)-5-chloro-6-oxo-1,6-dihydropyridazin-4-YL]amino}-4-methoxybenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
3-{[1-(Adamantan-1-YL)-5-chloro-6-oxo-1,6-dihydropyridazin-4-YL]amino}-4-methoxybenzoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound’s unique structure makes it useful in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-{[1-(Adamantan-1-YL)-5-chloro-6-oxo-1,6-dihydropyridazin-4-YL]amino}-4-methoxybenzoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved can include inhibition of specific enzymes, activation of signaling pathways, or modulation of gene expression.
Comparison with Similar Compounds
Similar Compounds
Adamantane derivatives: Compounds with similar adamantane structures.
Pyridazinone derivatives: Molecules containing the pyridazinone ring.
Methoxybenzoic acid derivatives: Compounds with the methoxybenzoic acid moiety.
Uniqueness
What sets 3-{[1-(Adamantan-1-YL)-5-chloro-6-oxo-1,6-dihydropyridazin-4-YL]amino}-4-methoxybenzoic acid apart is the combination of these three distinct structural elements, which may confer unique chemical and biological properties not found in other similar compounds.
Properties
Molecular Formula |
C22H24ClN3O4 |
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Molecular Weight |
429.9 g/mol |
IUPAC Name |
3-[[1-(1-adamantyl)-5-chloro-6-oxopyridazin-4-yl]amino]-4-methoxybenzoic acid |
InChI |
InChI=1S/C22H24ClN3O4/c1-30-18-3-2-15(21(28)29)7-16(18)25-17-11-24-26(20(27)19(17)23)22-8-12-4-13(9-22)6-14(5-12)10-22/h2-3,7,11-14,25H,4-6,8-10H2,1H3,(H,28,29) |
InChI Key |
YOEJACDHXHDMQG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)O)NC2=C(C(=O)N(N=C2)C34CC5CC(C3)CC(C5)C4)Cl |
Origin of Product |
United States |
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